3-Phenylpyrrolidine

Descripción general

Descripción

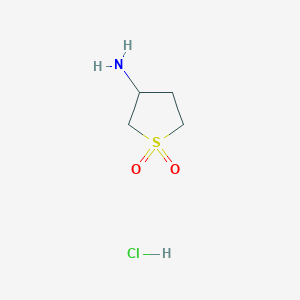

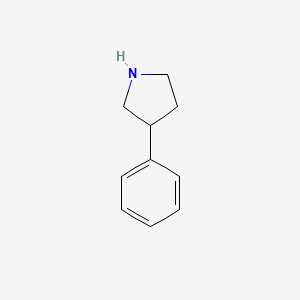

La 3-Fenilpirrolidina es un compuesto orgánico heterocíclico caracterizado por un anillo de pirrolidina sustituido con un grupo fenilo en la tercera posición. Este compuesto es de gran interés en química medicinal debido a sus posibles actividades biológicas y su función como bloque de construcción en la síntesis de diversos productos farmacéuticos.

Mecanismo De Acción

El mecanismo de acción de la 3-Fenilpirrolidina implica su interacción con objetivos moleculares específicos, como enzimas y receptores. El compuesto puede actuar como un inhibidor o un modulador de estos objetivos, afectando varias vías bioquímicas . Por ejemplo, puede inhibir ciertas enzimas al unirse a sus sitios activos, bloqueando así el acceso del sustrato y reduciendo la actividad enzimática .

Compuestos Similares:

Pirrolidina: Un compuesto parental con una estructura similar pero sin el grupo fenilo.

3-Metilpirrolidina: Un derivado con un grupo metilo en lugar de un grupo fenilo en la tercera posición.

N-Fenilpirrolidina: Un compuesto con el grupo fenilo unido al átomo de nitrógeno en lugar del tercer carbono.

Singularidad: La 3-Fenilpirrolidina es única debido a la presencia del grupo fenilo en la tercera posición, lo que le confiere propiedades químicas y biológicas distintivas. Esta sustitución mejora su potencial como farmacóforo y aumenta su versatilidad en aplicaciones sintéticas .

Análisis Bioquímico

Biochemical Properties

3-Phenylpyrrolidine plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities and interactions with proteins. It has been observed to interact with enzymes such as cyclophilin D, which is involved in the regulation of mitochondrial permeability transition pore (mPTP) opening . This interaction is crucial in preventing cell death during myocardial ischemia-reperfusion injury. Additionally, this compound can inhibit peptidylprolyl cis-trans isomerase activity, which is essential for protein folding and function .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to delay mPTP opening and reduce cell death in cardiomyocytes subjected to hypoxia-reoxygenation . This compound also affects the expression of genes involved in apoptosis and cell survival, thereby playing a protective role in cardiac cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition. It binds to cyclophilin D, inhibiting its activity and preventing the opening of the mPTP . This inhibition is crucial for reducing ischemia-reperfusion injury in cardiac cells. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses to stress and injury.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its efficacy may decrease over extended periods due to gradual degradation . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained protective effects on cardiac cells, although the extent of these effects may diminish over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits protective effects on cardiac cells by inhibiting mPTP opening and reducing cell death . At higher doses, this compound may induce toxic or adverse effects, such as mitochondrial dysfunction and oxidative stress . These threshold effects highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolic process affects the levels of this compound and its metabolites in the body, influencing its pharmacokinetics and pharmacodynamics. Additionally, this compound can modulate metabolic flux and metabolite levels, impacting cellular energy balance and homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is distributed to various tissues, including the heart, liver, and kidneys . Its localization and accumulation in these tissues are influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components. These factors determine the bioavailability and therapeutic efficacy of this compound in different organs.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound is primarily localized in the mitochondria, where it interacts with cyclophilin D and other mitochondrial proteins . This localization is essential for its role in modulating mPTP opening and protecting cells from ischemia-reperfusion injury. Additionally, this compound may undergo post-translational modifications that direct it to specific cellular compartments, further influencing its biochemical properties and effects .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de 3-Fenilpirrolidina típicamente implica la ciclación de precursores apropiados. Un método común es la reacción de fenilacetonitrilo con 1,4-dibromobutano en presencia de una base, seguido de la reducción del nitrilo resultante para formar el anillo de pirrolidina . Otro enfoque implica la hidrogenación de 3-fenilpirrol utilizando un catalizador adecuado como el paladio sobre carbón .

Métodos de Producción Industrial: La producción industrial de 3-Fenilpirrolidina a menudo emplea reactores de flujo continuo para optimizar el rendimiento y la eficiencia. El proceso implica la hidrogenación catalítica de 3-fenilpirrol bajo condiciones controladas de temperatura y presión .

Análisis De Reacciones Químicas

Tipos de Reacciones: La 3-Fenilpirrolidina experimenta diversas reacciones químicas, incluyendo:

Sustitución: El grupo fenilo puede sufrir reacciones de sustitución aromática electrófila, como la nitración o la halogenación.

Reactivos y Condiciones Comunes:

Oxidación: Ácido m-cloroperbenzoico en diclorometano.

Reducción: Hidruro de litio y aluminio en tetrahidrofurano.

Sustitución: Nitración utilizando ácido nítrico y ácido sulfúrico; halogenación utilizando bromo o cloro en presencia de un catalizador.

Productos Principales Formados:

Oxidación: N-óxidos de 3-Fenilpirrolidina.

Reducción: Formas reducidas del compuesto, como los alcoholes de 3-fenilpirrolidina.

Sustitución: Derivados nitro- o halo-sustituidos de 3-Fenilpirrolidina.

Aplicaciones Científicas De Investigación

La 3-Fenilpirrolidina tiene diversas aplicaciones en la investigación científica:

Comparación Con Compuestos Similares

Pyrrolidine: A parent compound with a similar structure but lacking the phenyl group.

3-Methyl-pyrrolidine: A derivative with a methyl group instead of a phenyl group at the third position.

N-Phenyl-pyrrolidine: A compound with the phenyl group attached to the nitrogen atom instead of the third carbon.

Uniqueness: 3-Phenyl-pyrrolidine is unique due to the presence of the phenyl group at the third position, which imparts distinct chemical and biological properties. This substitution enhances its potential as a pharmacophore and increases its versatility in synthetic applications .

Propiedades

IUPAC Name |

3-phenylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N/c1-2-4-9(5-3-1)10-6-7-11-8-10/h1-5,10-11H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRRFFTYUBPGHLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60389848 | |

| Record name | 3-Phenylpyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60389848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936-44-7 | |

| Record name | 3-Phenylpyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60389848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Phenylpyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.